Technical Guide: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid
Technical Guide: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic α-amino acid. Its structure, featuring a bromo-substituted phenyl group, makes it a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. Furthermore, the chiral nature of this amino acid is crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its relevance in the context of drug development, particularly as a potential precursor for inhibitors of critical cell cycle proteins.
Physicochemical Properties
The key quantitative data for (S)-2-Amino-4-(4-bromophenyl)butanoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 258.12 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| CAS Number | 1260587-25-4 | [1][2] |
| SMILES | O=C(O)--INVALID-LINK--CCC1=CC=C(Br)C=C1 | [1] |
| InChI Key | DKLOOEYUDFTYNM-VIFPVBQESA-N | [2] |
Representative Experimental Protocol: Asymmetric Synthesis
Materials:
-
Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (or a similar chiral auxiliary)
-
1-bromo-2-(4-bromophenyl)ethane
-
Aprotic solvent (e.g., acetonitrile, DMF)
-
Base (e.g., powdered KOH, DBU)
-
Hydrochloric acid (for hydrolysis)
-
Ion-exchange resin (for purification)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Alkylation: The chiral Ni(II) complex of the glycine Schiff base is dissolved in an aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). To this solution, a strong, non-nucleophilic base is added, followed by the dropwise addition of 1-bromo-2-(4-bromophenyl)ethane at a controlled temperature (often room temperature or slightly below). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion of the alkylation, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The resulting crude product, the alkylated Ni(II) complex, is then subjected to acidic hydrolysis (e.g., with 6N HCl) to cleave the Schiff base and release the amino acid and the chiral auxiliary.
-
Purification and Isolation: The aqueous solution containing the crude (S)-2-Amino-4-(4-bromophenyl)butanoic acid is washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then neutralized and the amino acid is purified using ion-exchange chromatography. The fractions containing the desired product are collected, combined, and the solvent is evaporated to yield the pure amino acid.
Relevance in Drug Development and Biological Context
Non-natural amino acids like (S)-2-Amino-4-(4-bromophenyl)butanoic acid are of significant interest in drug discovery as they can be incorporated into peptides to enhance their stability and binding affinity or used as scaffolds for the synthesis of small molecule inhibitors.
A key area of application for structurally related compounds is in the development of inhibitors for Centromere-associated protein E (CENP-E). CENP-E is a kinesin-like motor protein that plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[3][4] Inhibition of CENP-E's ATPase activity disrupts this process, leading to mitotic arrest and ultimately, apoptosis of the cancer cell.[4][5] This makes CENP-E a promising target for anticancer therapies. A known inhibitor of CENP-E, GSK923295, is synthesized from a precursor that is structurally similar to (S)-2-Amino-4-(4-bromophenyl)butanoic acid.
The following diagram illustrates the logical workflow of how an inhibitor derived from a compound like (S)-2-Amino-4-(4-bromophenyl)butanoic acid could interfere with the cell cycle.
This diagram illustrates that (S)-2-Amino-4-(4-bromophenyl)butanoic acid can serve as a starting material for the synthesis of a CENP-E inhibitor. This inhibitor then targets the CENP-E motor protein, which is essential for proper chromosome alignment during the metaphase stage of mitosis. Inhibition of CENP-E leads to chromosome misalignment, which in turn activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and potentially undergo apoptosis. This targeted disruption of the cell cycle in rapidly dividing cancer cells is a key strategy in modern oncology drug development.
